[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate
Description
[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid, functionalized with a carbamoyl group linked to a butan-2-yl substituent. The compound combines a para-methyl-substituted aromatic ring with an amide-containing side chain, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-11(3)15-13(16)9-18-14(17)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWSNOYNXMRZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(butan-2-yl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with butan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring in the methylbenzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid or bromine can be employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(butan-2-yl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoate Ester Family
The compound belongs to a broader class of para-substituted methyl benzoates. Key analogues include:
- Methyl 4-methoxybenzoate
- Methyl 4-chlorobenzoate
- Methyl 4-nitrobenzoate
- Methyl benzoate (unsubstituted parent compound)
Table 1: Antioxidant Activity of Methyl 4-Substituted Benzoates
| Compound | Antioxidant Activity (2 mg/mL) | Relative Activity Ranking |
|---|---|---|
| Methyl 4-methoxybenzoate | Highest | 1 |
| Methyl 4-chlorobenzoate | High | 2 |
| Methyl 4-nitrobenzoate | Moderate | 3 |
| Methyl benzoate | Low | 4 |
| Methyl 4-methylbenzoate | Lowest | 5 |
Source : Data adapted from antioxidant assays comparing para-substituted benzoates .
Key Findings on Antioxidant Activity
- Substituent Effects: The para-substituent significantly impacts antioxidant capacity. Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance activity compared to electron-donating groups (e.g., -CH₃, -OCH₃). Methyl 4-methylbenzoate exhibited the weakest activity, likely due to the electron-donating nature of the methyl group, which may reduce radical stabilization efficiency .
- Concentration Dependence: At lower concentrations (0.1625–0.5 mg/mL), all compounds showed comparable activity, suggesting a threshold effect. At 2 mg/mL, substituent-driven differences became pronounced .
Comparison with Carbamoyl-Functionalized Analogues
While [(butan-2-yl)carbamoyl]methyl 4-methylbenzoate contains a carbamoyl group, other carbamoyl derivatives, such as methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate, exhibit distinct structural and electronic profiles due to heterocyclic substituents.
Discussion and Implications
The low antioxidant activity of methyl 4-methylbenzoate highlights the critical role of para-substituents in modulating bioactivity. The addition of a (butan-2-yl)carbamoyl group in this compound may introduce steric or electronic effects that alter solubility, bioavailability, or interaction with biological targets. Further studies are needed to explore these properties and compare them with other carbamoyl derivatives.
Biological Activity
[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, which combines a carbamate group with a methylbenzoate moiety, imparts distinct biological properties that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with butan-2-yl isocyanate under controlled conditions. The reaction is facilitated by catalysts and optimized for yield and purity in industrial settings.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making it a candidate for enzyme inhibition studies.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially impacting cellular functions.
- Protein Interactions : It can affect protein-protein interactions, influencing signal transduction pathways.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activities relevant to pharmacology and toxicology.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : Research indicated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent .
- Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
